3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF5N3/c9-7(10,11)6-16-15-5-2-1-4(3-17(5)6)8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVJEROMFWNTNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1C(F)(F)F)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cycloaddition of appropriate precursors. One common method involves the use of trifluoroacetonitrile and sydnone derivatives under photocatalytic conditions . The reaction is facilitated by an energy transfer from a photocatalyst to the sydnone substrates, resulting in the formation of the desired triazole product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common due to the stability of the triazole ring.
Common Reagents and Conditions
Photocatalysts: Used in the synthesis of the compound.
Bases: Such as triethylamine, used in cycloaddition reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazolopyridines, while oxidation reactions could lead to the formation of oxidized derivatives.
Scientific Research Applications
3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as kinase inhibitors.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous triazolo[4,3-a]pyridine derivatives:
Key Observations:
Substituent Position and Reactivity :
- The target compound’s -CF2Cl group at position 3 distinguishes it from analogs like GS-967 (position 6 trifluoromethoxy phenyl) . Chlorodifluoromethyl groups are less electronegative than trifluoromethoxy but offer unique steric and electronic profiles for receptor interactions.
- Bromo-substituted derivatives (e.g., 6-bromo-3-CF3) are common intermediates but exhibit lower reactivity in nucleophilic substitutions compared to chloro analogs .
Biological Activity :
- The trifluoromethyl group at position 6 in the target compound is shared with GS-967, a compound with demonstrated antifibrotic activity. However, GS-967’s trifluoromethoxy phenyl group may enhance metabolic stability .
- Quinazoline thioether derivatives (e.g., 6b) highlight the importance of hydrophilic substituents for agricultural antibacterial activity, achieving EC50 values as low as 7.2 µg/mL against Xanthomonas oryzae . The target compound’s -CF2Cl group may similarly balance hydrophobicity and reactivity.
Synthetic Considerations :
- Cross-coupling reactions (e.g., Suzuki-Miyaura) are widely used for triazolo[4,3-a]pyridine derivatization. The target compound’s -CF2Cl group may require specialized reagents (e.g., chlorodifluoromethyl boronic acids) compared to trifluoromethyl or bromo analogs .
Physicochemical Properties: Fluorine-rich substituents improve membrane permeability but may reduce aqueous solubility. The target compound’s -CF2Cl and -CF3 groups likely confer higher logP values than non-fluorinated analogs, necessitating formulation optimization for drug delivery .
Biological Activity
Overview
3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound notable for its potential biological activities. This compound features a triazole ring fused to a pyridine ring and has garnered interest in medicinal chemistry due to its unique structural properties and interactions with biological targets.
- IUPAC Name: 3-[chloro(difluoro)methyl]-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
- Molecular Formula: C₈H₃ClF₅N₃
- Molecular Weight: 306.02 g/mol
- CAS Number: 478248-86-1
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, which can lead to various pharmacological effects. The presence of electron-withdrawing groups enhances its reactivity and potential bioactivity.
Anticancer Properties
Research indicates that derivatives of triazolo-pyridines, including this compound, exhibit significant anticancer properties. A study focusing on triazolo-pyridazine derivatives demonstrated their inhibitory activity against c-Met kinase and various cancer cell lines (A549, MCF-7, HeLa) .
Cytotoxicity Data:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results suggest that fluorine substitution at specific positions enhances cytotoxicity.
Enzyme Inhibition
The compound has also been evaluated for its potential as a kinase inhibitor. The IC50 values for c-Met kinase inhibition were found to be comparable to established inhibitors like Foretinib . This suggests a promising avenue for further research into its therapeutic applications.
Case Studies
-
In Vitro Evaluation of Cytotoxicity:
- A series of compounds related to triazolo-pyridines were synthesized and tested for their cytotoxic effects on cancer cell lines using the MTT assay.
- Compound 12e exhibited the most potent activity against tested cancer cells with IC50 values indicating effective inhibition.
- Structure-Activity Relationship (SAR):
Q & A
Q. What are the optimized synthetic routes for 3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves cyclization of hydrazide precursors with chloro- and trifluoromethyl-substituted pyridine derivatives. Key steps include:
- Cyclization : Use phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions ().
- Catalysts : Employ transition metal catalysts (e.g., Pd/C) to enhance regioselectivity and reduce byproducts ().
- Flow Reactors : For scalability, continuous flow reactors improve efficiency by maintaining precise temperature control ().
- Yield Optimization : Adjust stoichiometry of reactants (e.g., 1:1.2 molar ratio of hydrazide to pyridine derivative) and use inert atmospheres to minimize oxidation ().
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify characteristic peaks, such as the deshielded proton at δ 10.33 ppm for the triazole ring and aromatic protons in the pyridine moiety ().
- IR Spectroscopy : Look for C-F stretches (1092–1173 cm⁻¹) and triazole ring vibrations (1489–1324 cm⁻¹) ().
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 265.0701) with high-resolution MS ().
- Purity Checks : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity >95% ().
Q. What initial biological screening assays are recommended to evaluate its potential pharmacological activity?
- Methodological Answer :
- Antimicrobial Assays : Use agar diffusion or microdilution methods against Xanthomonas oryzae (plant pathogen) with EC₅₀ calculations. Compare to controls like Bismerthiazol ().
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity). IC₅₀ values <10 µM suggest high potency ().
- Cytotoxicity : Screen in mammalian cell lines (e.g., HEK293) via MTT assays to rule out nonspecific toxicity ().
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of electrophilic substitutions on this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) basis set to map electrostatic potential surfaces. The C-6 position (trifluoromethyl group) is electron-deficient, favoring nucleophilic attack ().
- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina. Prioritize substituents enhancing hydrophobic contacts ().
- Reactivity Validation : Cross-check predictions with experimental data (e.g., chlorosulfonation at C-6 in triazolopyrimidines) ().
Q. What strategies resolve contradictory data in spectral or bioactivity results?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray crystallography (single-crystal analysis) with NMR to resolve ambiguous proton assignments ().
- Bioassay Reproducibility : Standardize assay conditions (e.g., pH, temperature) and include positive controls (e.g., known inhibitors) to mitigate variability ().
- Statistical Analysis : Apply ANOVA or Tukey’s test to identify outliers in bioactivity datasets ().
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Core Modifications : Replace the chlorodifluoromethyl group with bromine or methoxy to alter steric and electronic profiles ().
- Side-Chain Engineering : Introduce hydrophilic groups (e.g., -COOH) to improve solubility without compromising target binding ().
- Activity Cliffs : Use Free-Wilson analysis to correlate substituents (e.g., trifluoromethyl) with EC₅₀ trends. Derivatives with lower logP often show better bioavailability ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
